molecular formula C7H10N2O B3380440 3-(1-methyl-1H-pyrazol-4-yl)propanal CAS No. 192661-39-5

3-(1-methyl-1H-pyrazol-4-yl)propanal

Cat. No. B3380440
CAS RN: 192661-39-5
M. Wt: 138.17 g/mol
InChI Key: SMHZEDATPGQPHV-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)propanal is a chemical compound that has gained significant attention in scientific research. It is a pyrazole derivative that has been synthesized using various methods. This compound has shown potential in various scientific applications, including biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)propanal is not fully understood. However, it is believed to act through various mechanisms, including inhibition of specific enzymes, modulation of signaling pathways, and regulation of gene expression. It has been suggested that this compound may act by inhibiting the activity of specific enzymes involved in cancer cell growth and inflammation. Furthermore, it may modulate specific signaling pathways involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3-(1-methyl-1H-pyrazol-4-yl)propanal has shown various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, it has been shown to reduce inflammation by inhibiting the production of specific inflammatory mediators. Additionally, it has been shown to inhibit the growth of various microorganisms by disrupting their cell membrane integrity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1-methyl-1H-pyrazol-4-yl)propanal in lab experiments is its potential to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of microorganisms. Furthermore, this compound is relatively easy to synthesize using various methods. However, one of the limitations of using this compound is its potential toxicity and side effects. Therefore, further studies are needed to determine the optimal dosage and administration methods to minimize toxicity and side effects.

Future Directions

There are several future directions for research on 3-(1-methyl-1H-pyrazol-4-yl)propanal. One of the future directions is to further investigate its anticancer properties and determine the optimal dosage and administration methods for cancer treatment. Additionally, further studies are needed to determine its potential in treating other diseases, such as inflammatory disorders and microbial infections. Furthermore, future studies should focus on the development of novel derivatives with improved efficacy and reduced toxicity.

Scientific Research Applications

3-(1-methyl-1H-pyrazol-4-yl)propanal has shown potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models. Furthermore, it has been studied for its antimicrobial properties and has shown potential in inhibiting the growth of various microorganisms.

properties

IUPAC Name

3-(1-methylpyrazol-4-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9-6-7(5-8-9)3-2-4-10/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHZEDATPGQPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304680
Record name 1-Methyl-1H-pyrazole-4-propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-4-yl)propanal

CAS RN

192661-39-5
Record name 1-Methyl-1H-pyrazole-4-propanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192661-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-pyrazole-4-propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of oxalyl chloride (0.361 ml) in dichloromethane (10 ml) cooled below -65° C. with a dry ice-acetone bath, a solution of dimethyl sulfoxide (0.381 ml) in dichloromethane (1 ml) was added with efficient stirring over 10 minutes. After 20 minutes below -65° C., a solution of 3-(1-methyl-1H-pyrazol-4-yl)-1-propanol in dichloromethane (2 ml) was added to the mixture over 10 minutes below -65° C. and the mixture was stirred at the same temperature for 20 minutes and then at -45~-40° C. for 30 minutes. After addition of triethylamine dropwise to the mixture over 10 minutes followed by stirring for 15 minutes, 1N hydrochloric acid solution was added to the mixture. The resulting mixture was extracted with a mixture of dichloromethane and methanol several times. The extract was concentrated under reduced pressure and the resulting residue was chromatographed on a silica gel using a mixture of dichloromethane and methanol as an eluent to give 3-(1-methyl-1H-pyrazol-4-yl)-1-propanal.
Quantity
0.361 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.381 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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